molecular formula C11H11N3O B176772 5-(4-Methoxyphenyl)pyrazin-2-amine CAS No. 119738-50-0

5-(4-Methoxyphenyl)pyrazin-2-amine

Cat. No. B176772
M. Wt: 201.22 g/mol
InChI Key: FSYUUWJQSLZZLC-UHFFFAOYSA-N
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Description

“5-(4-Methoxyphenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C11H11N3O . It is a derivative of pyrazine, a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “5-(4-Methoxyphenyl)pyrazin-2-amine” consists of a pyrazine ring substituted with a methoxyphenyl group and an amine group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(4-Methoxyphenyl)pyrazin-2-amine” are not detailed in the literature, similar compounds are known to undergo reactions such as cyclization and aza-Michael addition .

Scientific Research Applications

Corticotropin-Releasing Factor Antagonism

5-(4-Methoxyphenyl)pyrazin-2-amine, through its analog E2508, has been investigated for its potential as a selective corticotropin-releasing factor 1 receptor antagonist. Studies have demonstrated the efficacy of E2508 in reducing restraint stress-induced defecation and visceral pain in rat models, suggesting its therapeutic potential for conditions such as irritable bowel syndrome, with a lower risk of adverse events like constipation compared to other clinically used antagonists (Taguchi et al., 2017).

Metabolic Pathway Exploration

The metabolic pathways of structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been explored in rat models. Studies have identified various metabolites and suggest that the compound undergoes multiple metabolic pathways, including deamination, reduction, and oxidation, leading to the formation of alcohol, carboxylic acid, and acetylated metabolites (Kanamori et al., 2002).

Exploration of Structural Analogues in Medical Research

The chemical structure of 5-(4-Methoxyphenyl)pyrazin-2-amine allows it to serve as a precursor or reference compound for the synthesis and study of various medically relevant compounds. These include 5-hydroxytryptamine (5-HT3) receptor antagonists, anticonvulsant agents, and other neuroactive compounds. Studies have examined the synthesis, structure-activity relationships, and therapeutic potentials of these compounds, offering insights into their mechanisms and potential applications in treating conditions like irritable bowel syndrome, seizures, and other neurological disorders (Ohta et al., 1996; Kelley et al., 1995; Passchier et al., 2000).

Radiosynthesis and Imaging Applications

5-(4-Methoxyphenyl)pyrazin-2-amine and its derivatives have been used in the radiosynthesis of compounds for imaging specific enzymes or receptors through techniques like positron emission tomography (PET). These studies contribute to our understanding of the distribution and activity of target molecules in living organisms, enhancing our capacity for diagnosis and research in conditions like cancer and neurodegenerative diseases (Fujisaki et al., 2005).

Future Directions

The future directions for research on “5-(4-Methoxyphenyl)pyrazin-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. This could include the development of more efficient synthesis methods, investigation of its reactivity with other compounds, and testing for potential pharmaceutical applications .

properties

IUPAC Name

5-(4-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYUUWJQSLZZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576685
Record name 5-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyrazin-2-amine

CAS RN

119738-50-0
Record name 5-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JP Silva, P González-Berdullas, JCG Esteves da Silva… - Chemosensors, 2022 - mdpi.com
Superoxide anion is a reactive oxygen species (ROS) of biological interest. More specifically, it plays a role in intra- and intercellular signaling, besides being associated with conditions …
Number of citations: 6 www.mdpi.com
JP Araújo - 2022 - repositorio-aberto.up.pt
No campo da Luminescência, a Quimioluminescência e Bioluminescência ambas consistem num fenómeno que se baseia na emissão de luz, derivada do relaxamento de um produto …
Number of citations: 0 repositorio-aberto.up.pt

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